molecular formula C18H35NO6 B12094453 Decyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Decyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Cat. No.: B12094453
M. Wt: 361.5 g/mol
InChI Key: SVEBILVFMHQNKO-UHFFFAOYSA-N
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Description

Decyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a carbohydrate-based surfactant with the molecular formula C18H35NO6. It is known for its amphiphilic properties, which make it useful in various scientific and industrial applications. This compound is a derivative of glucose, where the hydroxyl group at the second position is replaced by an acetamido group, and the anomeric hydroxyl group is substituted with a decyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with decanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions. The reaction proceeds through the formation of a glycosidic bond between the glucose derivative and the decanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of enzymatic methods to achieve higher specificity and yield. Enzymes such as glycosyltransferases can be employed to catalyze the glycosylation reaction, ensuring the selective formation of the desired product. The reaction conditions are optimized to maximize the efficiency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Decyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the glucose moiety can be oxidized to form corresponding carbonyl compounds.

    Reduction: The acetamido group can be reduced to an amine group under appropriate conditions.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of ether or thioether derivatives.

Scientific Research Applications

Decyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.

    Biology: Employed in the study of carbohydrate-protein interactions and as a component in cell culture media.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and amphiphilic nature.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of Decyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its ability to interact with both hydrophilic and hydrophobic molecules. This amphiphilic nature allows it to form micelles in aqueous solutions, which can encapsulate hydrophobic substances. The compound can also interact with biological membranes, altering their permeability and facilitating the transport of molecules across the membrane.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Similar structure but with a benzyl group instead of a decyl group.

    2-deoxy-2-acetamido-beta-D-galactose-4-sulfate: Similar acetamido group but with a sulfate group and different sugar moiety.

    2-Acetamido-2-deoxy-beta-D-glucopyranosylamine: Similar structure but with an amino group instead of a decyl group.

Uniqueness

Decyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its long hydrophobic decyl chain, which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and in applications requiring the stabilization of hydrophobic compounds in aqueous environments.

Properties

IUPAC Name

N-[2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO6/c1-3-4-5-6-7-8-9-10-11-24-18-15(19-13(2)21)17(23)16(22)14(12-20)25-18/h14-18,20,22-23H,3-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEBILVFMHQNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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